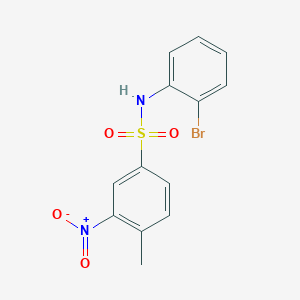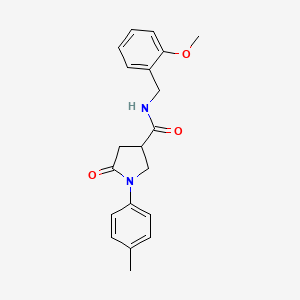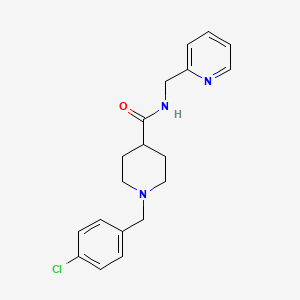
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide (BBS) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BBS is a member of the sulfonamide family, which has been widely used in the pharmaceutical industry for its antibacterial, antifungal, and diuretic properties. BBS has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrases play a crucial role in various physiological processes, such as acid-base balance, respiration, and ion transport. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to inhibit carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells. Inhibition of CAIX leads to a decrease in intracellular pH, which can impair cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to reduce pain by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has several advantages for lab experiments. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide is relatively easy to synthesize, and it can be purified by standard methods. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has also been shown to have good stability in various solvents, which makes it suitable for use in various assays. However, N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has some limitations for lab experiments. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has limited solubility in water, which can limit its use in aqueous assays. Moreover, N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has a relatively low potency compared to other anticancer agents, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide. One direction is to investigate the structure-activity relationship of N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide and its analogs to identify more potent and selective inhibitors of carbonic anhydrases. Another direction is to explore the use of N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide as a diagnostic tool for cancer imaging, particularly in combination with other imaging agents. Moreover, N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide can be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. Finally, N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide can be studied for its potential use in other therapeutic areas, such as inflammation and pain.
Méthodes De Synthèse
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide can be synthesized through different methods, including the reaction of 2-bromoaniline with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction can be carried out in various solvents, such as dichloromethane, tetrahydrofuran, or dimethylformamide. The resulting product can be purified by crystallization or column chromatography. The yield of N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide varies depending on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been studied for its potential therapeutic applications, particularly in cancer treatment. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has also been investigated for its anti-inflammatory and analgesic properties. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Moreover, N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been studied for its potential use as a diagnostic tool for cancer imaging. N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide can be labeled with radioactive isotopes and used for positron emission tomography (PET) imaging of cancer cells.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c1-9-6-7-10(8-13(9)16(17)18)21(19,20)15-12-5-3-2-4-11(12)14/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFJFBHIYXHKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyn-1-yl{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(2-furylmethyl)amine](/img/structure/B5169539.png)
![diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)
![(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B5169552.png)
![2-[1-(4-methoxyphenyl)-4-methyl-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B5169565.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5169581.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5169584.png)

![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5169599.png)

![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5169611.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5169623.png)
![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5169625.png)